molecular formula C21H20FN3O2 B10870297 1-(2-fluorophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

1-(2-fluorophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

Cat. No.: B10870297
M. Wt: 365.4 g/mol
InChI Key: PHYBESJWJFKXMF-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione is a complex organic compound that features a fluorophenyl group, an indole moiety, and a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate dicarboxylic acid derivatives under dehydrating conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced to the pyrrolidine-2,5-dione core.

    Attachment of the Indole Moiety: The indole group can be attached via a coupling reaction, such as a Suzuki or Heck coupling, using a suitable indole derivative and a palladium catalyst.

    Final Amination Step: The amino group is introduced through a reductive amination reaction, where the indole-ethylamine derivative is reacted with the pyrrolidine-2,5-dione intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The pyrrolidine-2,5-dione core can be reduced to form pyrrolidine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Pyrrolidine derivatives.

    Substitution: Fluorophenyl-substituted products.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 1-(2-fluorophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione is studied for its potential as a biochemical probe. It can be used to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound is of interest for its potential therapeutic properties. It is being explored as a candidate for the development of new drugs, particularly those targeting neurological and psychiatric disorders due to its structural similarity to known bioactive compounds.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and indole moiety allow it to bind to these targets with high affinity, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione
  • 1-(2-bromophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione
  • 1-(2-methylphenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

Uniqueness

Compared to these similar compounds, 1-(2-fluorophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione is unique due to the presence of the fluorine atom. Fluorine can significantly alter the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes. This makes it a particularly attractive candidate for drug development.

Properties

Molecular Formula

C21H20FN3O2

Molecular Weight

365.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethylamino]pyrrolidine-2,5-dione

InChI

InChI=1S/C21H20FN3O2/c1-13-6-7-17-15(10-13)14(12-24-17)8-9-23-18-11-20(26)25(21(18)27)19-5-3-2-4-16(19)22/h2-7,10,12,18,23-24H,8-9,11H2,1H3

InChI Key

PHYBESJWJFKXMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC3CC(=O)N(C3=O)C4=CC=CC=C4F

Origin of Product

United States

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